molecular formula C7H6BrFN2O B13900572 N-(6-Bromo-2-fluoro-3-pyridinyl)acetamide

N-(6-Bromo-2-fluoro-3-pyridinyl)acetamide

Cat. No.: B13900572
M. Wt: 233.04 g/mol
InChI Key: PGDBJJNHQVWTGQ-UHFFFAOYSA-N
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Description

N-(6-bromo-2-fluoro-3-pyridyl)acetamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a fluorine atom at the 2nd position, and an acetamide group at the 3rd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-2-fluoro-3-pyridyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 6-bromo-2-fluoro-3-pyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Another method involves the use of palladium-catalyzed Suzuki cross-coupling reactions. In this approach, 6-bromo-2-fluoro-3-pyridine is reacted with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, and the product is isolated by standard workup procedures .

Industrial Production Methods

Industrial production of N-(6-bromo-2-fluoro-3-pyridyl)acetamide typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-2-fluoro-3-pyridyl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction Reactions: Reduction of the acetamide group can yield the corresponding amine derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted pyridine derivatives with various functional groups.

    Oxidation Reactions: Pyridine N-oxides.

    Reduction Reactions: Amino derivatives of pyridine.

Scientific Research Applications

N-(6-bromo-2-fluoro-3-pyridyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-bromo-2-fluoro-3-pyridyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-bromo-2-fluoro-3-pyridyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and binding affinity towards biological targets. The acetamide group further contributes to its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C7H6BrFN2O

Molecular Weight

233.04 g/mol

IUPAC Name

N-(6-bromo-2-fluoropyridin-3-yl)acetamide

InChI

InChI=1S/C7H6BrFN2O/c1-4(12)10-5-2-3-6(8)11-7(5)9/h2-3H,1H3,(H,10,12)

InChI Key

PGDBJJNHQVWTGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(C=C1)Br)F

Origin of Product

United States

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